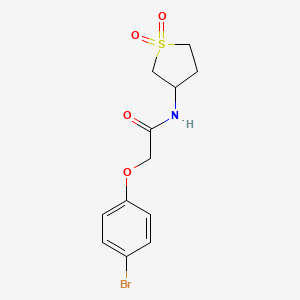

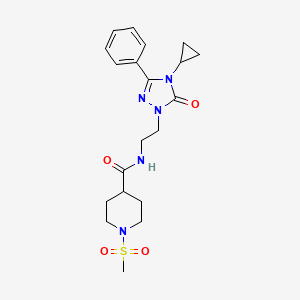

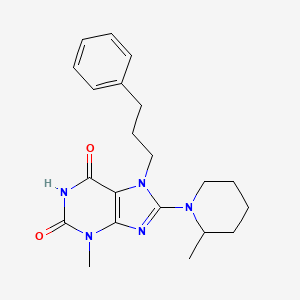

1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one, also known as DQP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DQP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Applications

Cascade Halosulfonylation of 1,7-Enynes

Research has developed a cascade three-component halosulfonylation method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This process efficiently builds molecular complexity, involving multiple bond-forming events to rapidly increase molecular complexity, which is essential for creating compounds with potential applications in pharmaceuticals and materials science (Zhu et al., 2016).

Tert-Butyl Hydroperoxide Mediated Synthesis

Another method involves tert-butyl hydroperoxide mediated cycloaddition for synthesizing 3-arylsulfonylquinoline derivatives. This approach offers a straightforward route to forming a C-S bond and quinoline ring in one step, which is significant for the development of new pharmaceutical drugs (Zhang et al., 2016).

Silica-bonded N-propylsulfamic Acid in Synthesis

Utilizing silica-bonded N-propylsulfamic acid for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases the application of catalysts in facilitating complex reactions. This method underlines the importance of catalysts in organic synthesis, offering insights into more efficient and environmentally friendly chemical processes (Niknam et al., 2011).

Antimicrobial and Antifungal Applications

Compounds derived from 1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one have been evaluated for antimicrobial and antifungal activities. For instance, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives showed potential biological activity, indicating the compound's utility in developing new antimicrobial agents (Fadda et al., 2016).

Electron-transport Materials for OLEDs

Research into new electron transport materials combining a diphenylsulfone core with various electron-withdrawing end groups, including derivatives of the discussed compound, has shown high triplet energy. These materials are crucial for enhancing the efficiency and performance of phosphorescent organic light-emitting diodes (PhOLEDs), highlighting the compound's relevance in advanced material science (Jeon et al., 2014).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(12-14-23(21,22)16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLGMWUUELXFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332600 |

Source

|

| Record name | 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677833 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

881793-58-4 |

Source

|

| Record name | 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

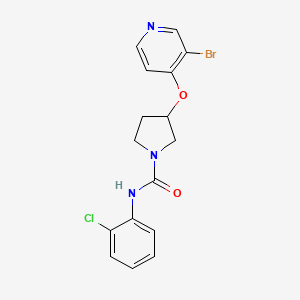

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)